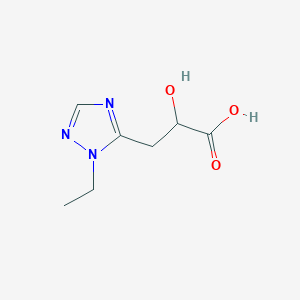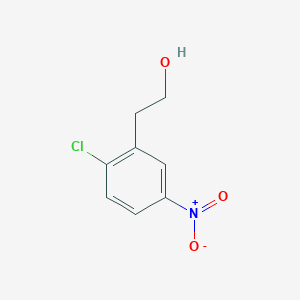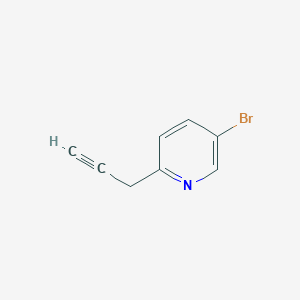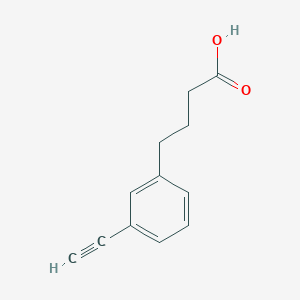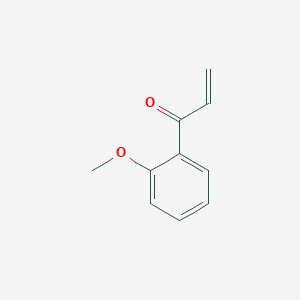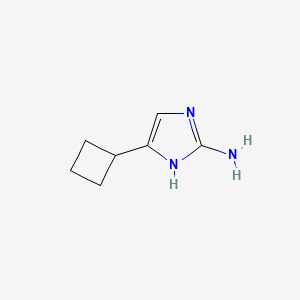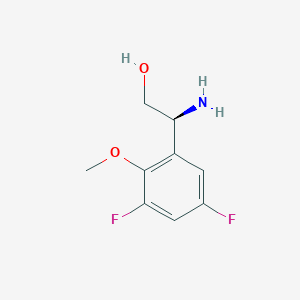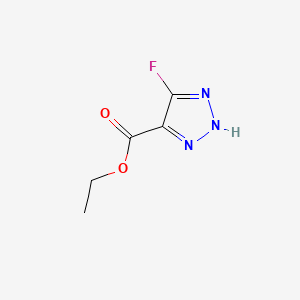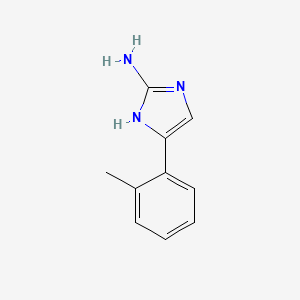
4-Bromo-5-iodo-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-iodo-2-methyl-1,3-thiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiazole ring. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules. The presence of bromine and iodine in the structure makes this compound particularly interesting for synthetic chemists due to the potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-methyl-1,3-thiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential bromination and iodination of 2-methyl-1,3-thiazole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
化学反応の分析
Types of Reactions: 4-Bromo-5-iodo-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-5-iodo-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-5-iodo-2-methyl-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.
類似化合物との比較
4-Bromo-2-methyl-1,3-thiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Iodo-2-methyl-1,3-thiazole: Lacks the bromine atom, which can also affect its chemical and biological properties.
2-Methyl-1,3-thiazole: The parent compound without any halogen substituents, serving as a baseline for comparison.
Uniqueness: 4-Bromo-5-iodo-2-methyl-1,3-thiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation provides opportunities for diverse functionalization and the development of novel compounds with enhanced properties.
特性
分子式 |
C4H3BrINS |
|---|---|
分子量 |
303.95 g/mol |
IUPAC名 |
4-bromo-5-iodo-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H3BrINS/c1-2-7-3(5)4(6)8-2/h1H3 |
InChIキー |
NZHBOMYGAAQVRU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



